molecular formula C18H24F3N3O2S B2748734 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2380099-57-8

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No. B2748734
M. Wt: 403.46
InChI Key: VHTIAGFRXMDHRP-UHFFFAOYSA-N
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Description

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea, also known as MTU-027, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism Of Action

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is believed to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a role in various cellular processes, including cell proliferation and differentiation, apoptosis, and glycogen metabolism. By inhibiting GSK-3β, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea may disrupt the signaling pathways that contribute to the growth and survival of cancer cells and the aggregation of beta-amyloid peptides.

Biochemical And Physiological Effects

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the formation of beta-amyloid aggregates. Additionally, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is its specificity for GSK-3β, which reduces the risk of off-target effects. However, one limitation of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

Future research on 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea could include studies on its potential use in combination with other cancer treatments, as well as studies on its effects on other signaling pathways and cellular processes. Additionally, further research could be conducted to improve the solubility of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea and to develop more effective delivery methods.

Synthesis Methods

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is synthesized through a multi-step process that involves the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-(trifluoromethyl)phenylisocyanate in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product.

Scientific Research Applications

1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of various cancer cells in vitro and in vivo. Additionally, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-16(25)22-13-17(5-11-27-12-6-17)24-7-9-26-10-8-24/h1-4H,5-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTIAGFRXMDHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea

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